N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 361168-30-1
Cat. No.: VC5540851
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361168-30-1 |
|---|---|
| Molecular Formula | C18H15N3OS |
| Molecular Weight | 321.4 |
| IUPAC Name | N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C18H15N3OS/c22-18(13-7-3-1-4-8-13)19-17-15-11-23-12-16(15)20-21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22) |
| Standard InChI Key | JUVHZESVNFKRLS-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to the thienopyrazole class of compounds, which are known for their fused heterocyclic systems. The molecule comprises a thieno[3,4-c]pyrazole ring fused with a benzamide group and a phenyl substituent. Its molecular formula, C₁₈H₁₅N₃OS, corresponds to a molecular weight of 321.4 g/mol. The IUPAC name, N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide, reflects its intricate architecture.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 361168-30-1 |
| Molecular Formula | C₁₈H₁₅N₃OS |
| Molecular Weight | 321.4 g/mol |
| SMILES | C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
| InChI Key | JUVHZESVNFKRLS-UHFFFAOYSA-N |
The compound’s solubility remains unspecified in available literature, though its structural analogs suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Manufacturing
The synthesis of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves a multi-step process:
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Core Formation: The thieno[3,4-c]pyrazole core is synthesized via cyclization of thiophene derivatives under acidic or basic conditions. For example, cyclocondensation of 3-aminothiophene-2-carboxylates with hydrazine derivatives yields the pyrazole ring.
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Phenyl Substitution: A phenyl group is introduced at the 2-position of the pyrazole through nucleophilic substitution or palladium-catalyzed coupling reactions.
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Benzamide Attachment: The benzamide moiety is coupled to the core using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), facilitating amide bond formation.
Optimization of reaction conditions (e.g., temperature, solvent choice) is critical to achieving high yields. For instance, the use of dichloromethane as a solvent and room-temperature stirring may improve efficiency.
Structure-Activity Relationships (SAR) and Derivatives
Modifications to the thienopyrazole scaffold significantly influence bioactivity:
Table 2: Comparative Analysis of Derivatives
| Compound | Substituents | Biological Activity |
|---|---|---|
| N-(2-Phenyl-...)benzamide | None | Broad-spectrum antimicrobial |
| 2-Bromo-N-(2-(4-methoxyphenyl)-...) | Br, 4-OCH₃ | Enhanced kinase inhibition |
| 4-Methyl-3-nitro-N-(2-phenyl-...) | NO₂, CH₃ | Improved anticancer potency |
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Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins.
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Bulkier Substituents (e.g., Br): Improve binding affinity but may reduce solubility.
Applications in Drug Discovery
Lead Optimization
The compound serves as a lead structure for developing CDK inhibitors. Analogous molecules have entered preclinical trials for breast and lung cancers.
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains could enhance bioavailability, as demonstrated in nanoparticle-based delivery systems for similar compounds.
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